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Compound of Interest

Compound Name: Deoxybrevianamide E

Cat. No.: B022580 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the biosynthetic pathway of

Deoxybrevianamide E, a pivotal intermediate in the formation of a diverse family of fungal

indole alkaloids. This guide details the enzymatic transformations, presents relevant

quantitative data from engineered biosynthesis efforts, outlines key experimental protocols, and

visualizes the core processes for enhanced clarity.

Introduction
Deoxybrevianamide E is a prenylated indole alkaloid belonging to the brevianamide family of

natural products.[1][2] Structurally, it is a cyclic dipeptide derived from L-tryptophan and L-

proline, featuring a reverse 1,1-dimethylallyl group at the C2 position of the indole ring.[1] Its

significance lies in its role as a crucial branching point in the biosynthesis of numerous complex

alkaloids, including the notoamides and brevianamides A and B.[1][3] Understanding its

formation is fundamental for the chemoenzymatic synthesis and metabolic engineering of these

potent bioactive compounds.

The Core Biosynthetic Pathway
The biosynthesis of Deoxybrevianamide E is a two-step enzymatic cascade starting from the

amino acid precursors L-tryptophan and L-proline.

Step 1: Synthesis of Brevianamide F
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The pathway initiates with the condensation of L-tryptophan and L-proline to form the

diketopiperazine (DKP) core, known as Brevianamide F (cyclo-L-Trp-L-Pro).[1] This reaction is

catalyzed by a non-ribosomal peptide synthetase (NRPS), BvnA, in the native producer

Penicillium brevicompactum.[3]

Step 2: Reverse Prenylation to form Deoxybrevianamide E

Brevianamide F serves as the direct substrate for the subsequent and defining step: a reverse

prenylation reaction.[1] The enzyme, a prenyltransferase (BvnC from P. brevicompactum or the

functionally similar NotF from the notoamide pathway), catalyzes the transfer of a dimethylallyl

group from the donor molecule, dimethylallyl pyrophosphate (DMAPP), to the C2 position of the

indole ring of Brevianamide F.[1][3] This "reverse" prenylation is a critical transformation,

attaching the tertiary carbon of the prenyl group to the indole nucleus.[1]
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Caption: Biosynthetic pathway of Deoxybrevianamide E.

Quantitative Data from Heterologous Production
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While kinetic data for the individual enzymes is sparse in the reviewed literature, several

studies have successfully engineered the biosynthetic pathway in heterologous hosts like

Escherichia coli. The production titers of downstream metabolites, which rely on the efficient

formation of Deoxybrevianamide E and its derivatives, provide a quantitative measure of the

pathway's viability.

Metabolite Host Organism
Cultivation
Conditions

Titer (mg/L) Reference

(-)-

Dehydrobreviana

mide E

E. coli
Glycerol media +

prenol
5.3 [3][4]

(-)-

Dehydrobreviana

mide E

E. coli (NADPH

enhanced)

Glycerol media +

prenol
20.6 [3]

Table 1: Production titers of a key downstream metabolite derived from the

Deoxybrevianamide E pathway in an engineered E. coli strain.

Experimental Protocols
This section outlines a representative methodology for the in vitro enzymatic synthesis and

characterization of Deoxybrevianamide E, based on protocols described in the literature.[3]

Protocol: In Vitro Synthesis of Deoxybrevianamide E using Prenyltransferase NotF/BvnC

Gene Cloning and Protein Expression:

The gene encoding the prenyltransferase (e.g., NotF or BvnC) is PCR amplified from

fungal cDNA.

The amplified gene is cloned into an E. coli expression vector (e.g., pET-28a) containing

an N-terminal His-tag.

The resulting plasmid is transformed into an expression host strain (e.g., E. coli

BL21(DE3)).
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A single colony is used to inoculate a starter culture (LB broth with appropriate antibiotic)

and grown overnight at 37°C.

The starter culture is used to inoculate a larger volume of expression media. The culture is

grown at 37°C to an OD₆₀₀ of 0.6-0.8.

Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a final

concentration of 0.5 mM, and the culture is incubated at 18°C for 16-20 hours.

Protein Purification:

Cells are harvested by centrifugation (5,000 x g, 15 min, 4°C).

The cell pellet is resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10

mM imidazole).

Cells are lysed by sonication on ice.

The lysate is clarified by centrifugation (15,000 x g, 30 min, 4°C).

The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity

chromatography column pre-equilibrated with lysis buffer.

The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM

imidazole).

The protein is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM

imidazole).

Eluted fractions are analyzed by SDS-PAGE for purity. Pure fractions are pooled and

dialyzed against a storage buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).

In Vitro Enzymatic Assay:

A reaction mixture is prepared in a total volume of 200 µL containing:

50 mM Tris-HCl buffer (pH 7.5)
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5 mM MgCl₂

1 mM Brevianamide F (substrate)

2 mM DMAPP (prenyl donor)

5-10 µM purified prenyltransferase enzyme

The reaction is initiated by adding the enzyme.

The mixture is incubated at 28°C for 4-12 hours with gentle agitation.

Product Extraction and Analysis:

The reaction is quenched by adding an equal volume of ice-cold ethyl acetate.

The mixture is vortexed vigorously for 1 minute.

The organic layer is separated by centrifugation (10,000 x g, 5 min).

The ethyl acetate extract is transferred to a new tube and evaporated to dryness under a

stream of nitrogen.

The dried residue is redissolved in methanol.

The sample is analyzed by High-Performance Liquid Chromatography (HPLC) or LC-Mass

Spectrometry (LC-MS) to confirm the formation of Deoxybrevianamide E by comparing

the retention time and mass-to-charge ratio with an authentic standard.
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Caption: Experimental workflow for enzyme characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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